
3,6-dichloro-N-tritylpyridazin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-N-tritylpyridazin-4-amine is a chemical compound with the molecular formula C₁₄H₁₄Cl₂N₂. It is a derivative of pyridazine, a six-membered heterocyclic compound containing two nitrogen atoms in the ring. This compound is characterized by the presence of two chlorine atoms at the 3 and 6 positions and a trityl group attached to the nitrogen atom at the 4 position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyridazine or its derivatives.
Chlorination: The pyridazine ring is subjected to chlorination to introduce chlorine atoms at the 3 and 6 positions. This step often involves the use of chlorine gas or a suitable chlorinating agent.
Tritylation: The resulting dichloropyridazine is then reacted with trityl chloride in the presence of a base to introduce the trityl group at the 4 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the chlorine atoms to other functional groups.
Reduction: Reduction reactions can be performed to convert the chlorine atoms to hydrogen atoms, resulting in the formation of different derivatives.
Substitution: Substitution reactions at the chlorine positions or the trityl group can lead to the formation of various substituted pyridazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Chlorine atoms can be converted to hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Hydrogenation of chlorine atoms can yield hydrogenated derivatives.
Substitution Products: Substitution at the chlorine or trityl positions can lead to a wide range of substituted pyridazine derivatives.
科学研究应用
3,6-Dichloro-N-tritylpyridazin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate cellular processes and interactions.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
3,6-Dichloro-N-tritylpyridazin-4-amine can be compared with other pyridazine derivatives, such as 3,6-dichloropyridazine and N-tritylpyridazine. The presence of the trityl group in this compound provides unique chemical properties and reactivity compared to its counterparts. This uniqueness can be leveraged in various applications, including the synthesis of novel compounds and the development of new drugs.
相似化合物的比较
3,6-Dichloropyridazine
N-Tritylpyridazine
3,6-Dichloro-N-methylpyridazine
属性
分子式 |
C23H17Cl2N3 |
|---|---|
分子量 |
406.3 g/mol |
IUPAC 名称 |
3,6-dichloro-N-tritylpyridazin-4-amine |
InChI |
InChI=1S/C23H17Cl2N3/c24-21-16-20(22(25)28-27-21)26-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
InChI 键 |
OMTCFNOYEPUBIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=CC(=NN=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


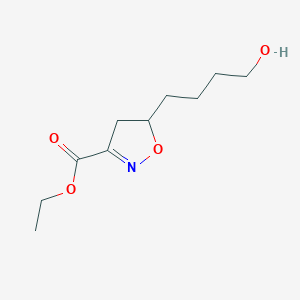
![1-[4-bromo-3-(cyclopropylmethoxy)phenyl]Ethanone](/img/structure/B15355325.png)
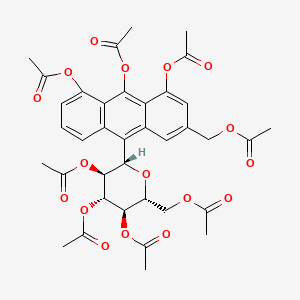
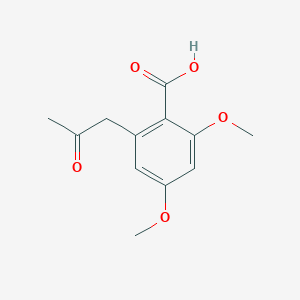
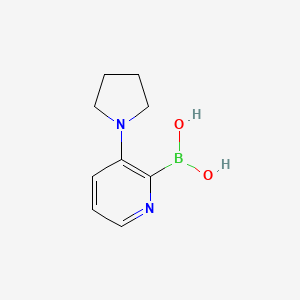
![3,7a-Diphenyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B15355358.png)
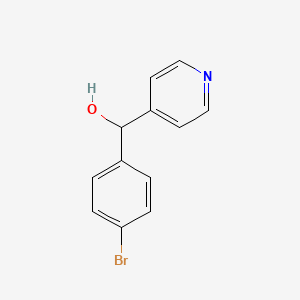
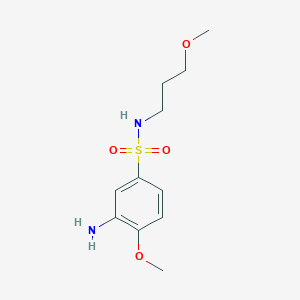

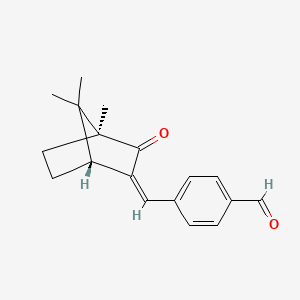

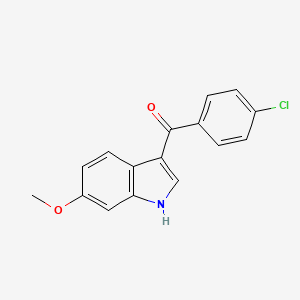
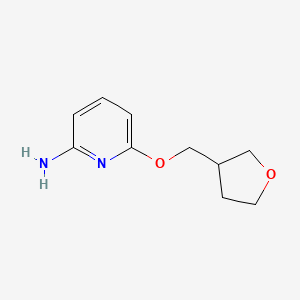
![5-[4-(methylcarbamoyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B15355408.png)
